2-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]quinoxaline
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Overview
Description
2-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]quinoxaline is a complex organic compound that belongs to the class of quinoxalines. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse pharmacological properties, including antifungal, antibacterial, antiviral, and antimicrobial activities
Preparation Methods
The synthesis of 2-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]quinoxaline involves multiple steps, starting with the preparation of the quinoxaline core. One common method is the condensation reaction between ortho-phenylenediamine and dicarbonyl compounds . The piperazine ring can be introduced through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts . Industrial production methods often focus on optimizing reaction conditions to increase yield and reduce costs, utilizing green chemistry principles and cost-effective catalysts .
Chemical Reactions Analysis
2-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]quinoxaline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides or sulfonates.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce various reduced derivatives of the compound.
Scientific Research Applications
2-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]quinoxaline has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: The compound’s properties are utilized in developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]quinoxaline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors critical for the survival of pathogens, leading to their death or inhibition . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar compounds to 2-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]quinoxaline include:
Pthalazine: Another nitrogen-containing heterocyclic compound with similar pharmacological properties.
Quinazolines: Known for their anticancer and antimicrobial activities.
Cinnolenes: These compounds also share structural similarities and biological activities with quinoxalines.
The uniqueness of this compound lies in its specific structural features and the resulting pharmacological profile, which may offer advantages in certain therapeutic applications.
Properties
IUPAC Name |
2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6/c1-2-4-17-16(3-1)20-13-19(21-17)25-11-9-24(10-12-25)18-8-7-15(22-23-18)14-5-6-14/h1-4,7-8,13-14H,5-6,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPOTVSOPPFIFOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)N3CCN(CC3)C4=NC5=CC=CC=C5N=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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